molecular formula C3H9BrSi B050905 Bromotrimethylsilane CAS No. 2857-97-8

Bromotrimethylsilane

Cat. No. B050905
CAS RN: 2857-97-8
M. Wt: 153.09 g/mol
InChI Key: IYYIVELXUANFED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromotrimethylsilane is synthesized through various chemical pathways, with one common method involving the reaction of trimethylsilane with bromine. This process is indicative of the broader field of organosilicon chemistry, where halogens play a crucial role in modifying silane compounds. In particular, the dealkylation of dialkyl phosphonates using bromotrimethylsilane under acidic conditions or through the McKenna procedure highlights its utility in preparing phosphonic acids, a process pivotal for numerous research projects due to phosphonic acids' wide range of applications across chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Molecular Structure Analysis

The molecular structure of bromotrimethylsilane, consisting of a silicon atom centrally bonded to three methyl groups and a bromine atom, is fundamental to its reactivity and application in organic synthesis. This structure facilitates its role as a silylating agent, enabling the introduction of trimethylsilyl (TMS) protectants to sensitive functional groups in organic molecules. The study of its structure through spectroscopic methods such as NMR and X-ray crystallography provides insights into its reactivity and interactions with various substrates.

Chemical Reactions and Properties

Bromotrimethylsilane participates in a variety of chemical reactions, including the silylation of alcohols and phenols, where it acts as a source of trimethylsilyl groups. These reactions are crucial for protecting these functional groups during subsequent synthetic steps. Furthermore, its role in activating leaving groups for nucleophilic substitution reactions expands its utility in creating a diverse array of chemical compounds. The mechanism of these reactions often involves the formation of a more reactive silylated intermediate, which then undergoes further transformation.

Physical Properties Analysis

The physical properties of bromotrimethylsilane, such as boiling point, density, and solubility, are critical for its handling and application in various chemical processes. Its volatility and reactivity with water necessitate careful storage and handling procedures to ensure safety and maintain its integrity for use in synthetic applications. These properties also influence its purification and recovery from reaction mixtures, affecting the overall efficiency and sustainability of the processes it is involved in.

Chemical Properties Analysis

The chemical properties of bromotrimethylsilane, including its reactivity with nucleophiles, stability under different conditions, and its role in catalysis, underscore its versatility in organic synthesis. Its ability to act as a silyl donor in various chemical reactions makes it a valuable tool for modifying the reactivity and properties of organic molecules. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies that leverage the unique capabilities of bromotrimethylsilane.

Scientific Research Applications

  • Phosphonate Ester Dealkylation : Bromotrimethylsilane selectively dealkylates P–O silyl of mixed carboxylate–phosphonate alkyl esters, facilitating the preparation of trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. These phosphonic acids are easily available via hydrolysis with neutral water (McKenna & Schmidhuser, 1980).

  • Synthesis of Bromohydrins : Efficient in converting glycerol to bromohydrins, useful intermediates in fine chemical production, especially significant in the context of biodiesel by-products (Giomi et al., 2021).

  • Removal of Benzyl Protecting Groups : Effectively selective for debenzylation of dibenzyl arylphosphate esters, resulting in arylphosphate acids without affecting other functional groups (Lazar & Guillaumet, 1992).

  • α-Halogenation of Carbonyl Compounds : Forms a reagent system with nitrate salt for α-chlorination/bromination of carbonyl compounds under mild conditions (Prakash et al., 2011).

  • Synthesis of 1H-Isochromenes : Promotes intramolecular cyclization of (o-arylethynyl)benzyl ethers to form 1H-isochromenes, indicating the stability of vinyl carbocations is crucial (Kuan et al., 2021).

  • In Situ Generation for Reactions with Various Substrates : Can be generated in situ for reactions with ketones, sulfoxides, γ-butyrolactone, and other oxygen-containing substrates (Schmidt & Russ, 1981).

  • Synthesis of C-Trimethylsilyl-1,3-azoles : Direct silylation of 1,3-azoles in the presence of triethylamine results in corresponding trimethylsilyl derivatives (Zarudnitskii et al., 2006).

  • Regio- and Stereoselective McKenna Reaction : Analyzed using DFT B3LYP/6-31G(d) calculations, showing phosphine as a nucleophile and bromotrimethylsilane as an electrophile (Zeroual et al., 2015).

Safety And Hazards

BTMS is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

BTMS is used in the field of photovoltaics . It forms a layer of Self-Assembling Molecules (SAMs) onto indium tin oxide (ITO) surfaces through the phosphonic acid group that acts as an anchoring group, giving a Power Conversion Efficiency (PCE) .

properties

IUPAC Name

bromo(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYIVELXUANFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062671
Record name Silane, bromotrimethyl-
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Molecular Weight

153.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bromotrimethylsilane

CAS RN

2857-97-8
Record name Bromotrimethylsilane
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Record name Trimethylsilyl bromide
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Record name Bromotrimethylsilane
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Record name Silane, bromotrimethyl-
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Record name Silane, bromotrimethyl-
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Record name Bromotrimethylsilane
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Record name TRIMETHYLSILYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotrimethylsilane

Citations

For This Compound
3,410
Citations
T Dohi, K Morimoto, A Maruyama, Y Kita - Organic letters, 2006 - ACS Publications
… Herein, we report a novel straightforward synthetic method using PIFA with bromotrimethylsilane (TMSBr), which provides the facile and selective construction of 2,2‘-bipyrroles and …
Number of citations: 162 pubs.acs.org
CE Mckenna, MT Higa, NH Cheung, MC McKenna - Tetrahedron Letters, 1977 - Elsevier
NC?. 2 157 tetrakis (trimethylsily1) esters under exceedingly mild conditions, typically 1-2 hr at 25". Specific examples comparing alkyl phosphonate silylations with (4a) and (4b) are …
Number of citations: 530 www.sciencedirect.com
GA Russell - Journal of the American Chemical Society, 1959 - ACS Publications
The relative rates of disproportionation of compoundsof the type Me3SiR indicate the relativeintermolecular migratory tendency in the aluminum bromide-catalyzed reactions as> Ceth> …
Number of citations: 21 pubs.acs.org
KM Błażewska - The Journal of Organic Chemistry, 2014 - ACS Publications
The first experimental proof of the course of silylation in the McKenna reaction, one of the most widely used reactions for the synthesis of organophosphorus acids, is presented. The …
Number of citations: 36 pubs.acs.org
D Giomi, A Salvini, J Ceccarelli, A Brandi - RSC advances, 2021 - pubs.rsc.org
Bromotrimethylsilane (TMSBr) is a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals. As glycerol …
Number of citations: 2 pubs.rsc.org
GA Olah, BGB Gupta, R Malhotra… - The Journal of Organic …, 1980 - ACS Publications
… Although some of the recent methods involve more selective phosphorus9 and sulfur10 based reagents as well as the use of bromotrimethylsilane,11 there is still a need for new …
Number of citations: 104 pubs.acs.org
AK Yudin, GKS Prakash, D Deffieux… - Journal of the …, 1997 - ACS Publications
CF 2 BrCl reacts with aluminum/N-methylpyrrolidinone in the presence of chlorotrimethylsilane to give Me 3 SiCF 2 Cl in high yield. Similarly, CF 2 Br 2 gives Me 3 SiCF 2 Br with …
Number of citations: 128 pubs.acs.org
JM Aizpurua, C Palomo - researchgate.net
… In this order, bromotrimethylsilane has been prepared in 73… A fifth method ** shows that bromotrimethylsilane can be obtai… synthesis of bromotrimethylsilane from hexamethyldisiloxane, …
Number of citations: 0 www.researchgate.net
GA Olah, SC Narang - Tetrahedron, 1982 - Elsevier
… bromotrimethylsilane. Iodotrimethylsilane was found to be much more reactive than bromotrimethylsilane. These observations are consistent with our results on the cleavage of esters. …
Number of citations: 400 www.sciencedirect.com
CE McKenna, J Schmidhuser - Journal of the Chemical Society …, 1979 - pubs.rsc.org
Bromotrimethylsilane is highly selective for P–O silyldealkylation of mixed carboxylate–phosphonate alkyl esters and can be used to prepare trimethylsilyl amido-, alkynyl-, and iodoalkyl…
Number of citations: 188 pubs.rsc.org

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